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molecular formula C11H14O2 B8808044 4-Hydroxyvalerophenone CAS No. 27927-59-9

4-Hydroxyvalerophenone

Cat. No. B8808044
M. Wt: 178.23 g/mol
InChI Key: BFPGHQLMXCDMGY-UHFFFAOYSA-N
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Patent
US05349107

Procedure details

A 100-ml stainless steel autoclave purged with nitrogen in advance was charged with 5 g (0.0284 mol) of 5-phenyl-2,5-pentanedione and 10 ml of methanol. A solution of 0.2 g (0.142 mmol) of [RuI(p-cymene)((R)-T-BINAP)]I3 in 2 ml of methylene chloride was added thereto, thereby conducting reaction at a reaction temperature of 50° C. for 40 hours under a hydrogen pressure of 50 kg/cm2. After distilling off the solvent, the residue was purified by column chromatography on a silica gel using a developing solvent of hexane/ethyl acetate (5/1) to obtain 4.5 g of (-)-4-hydroxy-1-phenylpentane-1-one (yield: 90.0%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
[Compound]
Name
[RuI(p-cymene)((R)-T-BINAP)]I3
Quantity
0.2 g
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:7](=[O:13])[CH2:8][CH2:9][C:10](=[O:12])[CH3:11])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.CO>C(Cl)Cl>[OH:12][CH:10]([CH3:11])[CH2:9][CH2:8][C:7]([C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)=[O:13]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(CCC(C)=O)=O
Name
Quantity
10 mL
Type
reactant
Smiles
CO
Step Two
Name
[RuI(p-cymene)((R)-T-BINAP)]I3
Quantity
0.2 g
Type
reactant
Smiles
Name
Quantity
2 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 100-ml stainless steel autoclave purged with nitrogen in advance
CUSTOM
Type
CUSTOM
Details
reaction at a reaction temperature of 50° C. for 40 hours under a hydrogen pressure of 50 kg/cm2
Duration
40 h
DISTILLATION
Type
DISTILLATION
Details
After distilling off the solvent
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography on a silica gel using a developing solvent of hexane/ethyl acetate (5/1)

Outcomes

Product
Name
Type
product
Smiles
OC(CCC(=O)C1=CC=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.5 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 88.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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